5-Fluoro-adb, (R)-
Overview
Description
(R)-5-fluoro ADB is an analytical reference standard categorized as a synthetic cannabinoid. It is the (R)-enantiomer of (S)-5-fluoro ADB. (R)-5-fluoro ADB is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications.
5-fluoro ADB is an analog of a fluorinated ADB-PINACA derivative in which the terminal amide has been replaced with a methyl ester. 5-fluoro ADB is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
“5-Fluoro-adb, ®-” plays a significant role in biochemical reactions. It interacts with the human cannabinoid CB1 and CB2 receptors . The nature of these interactions is primarily agonistic .
Cellular Effects
The effects of “5-Fluoro-adb, ®-” on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Adverse physiological and psychological effects have been associated with its use .
Biological Activity
5-Fluoro-ADB, also known as 5-fluoro MDMB-PINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and associated health risks. This article delves into the compound's biological effects, focusing on its interaction with human cells, particularly in the context of angiogenesis and receptor activation.
5-Fluoro-ADB is classified as a full agonist for the cannabinoid receptors CB1 and CB2, exhibiting a potency approximately 300 times greater than that of Δ9-tetrahydrocannabinol (THC) . Its chemical structure allows it to mimic the effects of natural cannabinoids, leading to significant physiological responses.
Effects on Human Cerebral Microvascular Endothelial Cells
Recent studies have investigated the effects of 5-Fluoro-ADB on human cerebral microvascular endothelial cells (HBMECs), revealing several critical findings:
- Cell Viability and Proliferation : Treatment with 5-Fluoro-ADB significantly increased HBMEC viability across various concentrations. The MTT assay results indicated a notable rise in cell proliferation, with a P-value less than 0.0001 at concentrations ranging from 0.01 μM to 1 μM .
- Angiogenic Factors : The compound enhanced the expression of angiogenic markers including ANG-1, ANG-2, and VEGF. The mRNA levels of these factors showed substantial increases, indicating a robust angiogenic response:
- Protein Expression : Western blot analysis demonstrated increased intracellular protein levels of Ser9-p-GSK-3β, ANG-1, ANG-2, and VEGF in response to treatment with 5-Fluoro-ADB at concentrations of 0.01 μM and 1 μM .
Summary of Findings
The following table summarizes key findings from studies on the biological activity of 5-Fluoro-ADB:
Parameter | Concentration (μM) | Fold Change / Effect | Statistical Significance |
---|---|---|---|
Cell Viability (MTT Assay) | 0.01 - 1 | Increased | P < 0.0001 |
ANG-1 mRNA Expression | 0.001 - 1 | Up to 4.8-fold | P < 0.0001 |
ANG-2 mRNA Expression | 0.001 - 1 | Up to 3.2-fold | P < 0.0001 |
VEGF mRNA Expression | 0.0001 - 1 | Up to 5.4-fold | P < 0.0001 |
Protein Expression (Western Blot) | 0.01 - 1 | Increased | Significant |
Toxicological Implications
The potent biological activity of 5-Fluoro-ADB raises concerns regarding its toxicological effects. Reports indicate that it has been associated with severe adverse effects, including hospitalizations and fatalities linked to its use . Analytical methods have been developed for its detection in blood samples, revealing average concentrations in postmortem cases that suggest potential contributions to fatal outcomes .
Case Studies
Several case studies highlight the implications of using synthetic cannabinoids like 5-Fluoro-ADB:
- A study reported the presence of this compound in the blood of four deceased individuals, with concentrations ranging from 0.11 ng/mL to 1.92 ng/mL .
- Another investigation analyzed blood samples from postmortem cases and found significant levels of both the parent compound and its metabolites, emphasizing the need for comprehensive toxicological screening when synthetic cannabinoids are suspected .
Properties
IUPAC Name |
methyl (2R)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEKNGSNNAKWBL-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347698 | |
Record name | (R)-5-Fluoro-ABD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1838134-16-9 | |
Record name | 5-Fluoro-adb, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838134169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-5-Fluoro-ABD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-FLUORO-ADB, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99T2ZS2C9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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